2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine is a compound that belongs to the class of glucosaminylamines. It is a derivative of N-acetylglucosamine, which is a monosaccharide and an important building block in the biosynthesis of glycoproteins and glycolipids. This compound plays a crucial role in various biological processes, including cellular communication and structural integrity of tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-beta-D-glucosaminylamine can be synthesized through the enzymatic hydrolysis of chitin, which is a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. The enzymatic hydrolysis involves the use of chitinases and beta-N-acetylglucosaminidases to break down chitin into N-acetylglucosamine, which can then be further processed to obtain N-Acetyl-beta-D-glucosaminylamine .
Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine typically involves the extraction of chitin from crustacean shells, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions, such as pH and temperature, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using chitinases and beta-N-acetylglucosaminidases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize N-Acetyl-beta-D-glucosaminylamine.
Substitution: Substitution reactions can occur with reagents like acetic anhydride to introduce acetyl groups.
Major Products: The major products formed from these reactions include N-acetylglucosamine and its derivatives, which are important intermediates in the biosynthesis of glycoproteins and glycolipids .
Scientific Research Applications
N-Acetyl-beta-D-glucosaminylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: It plays a role in the study of cellular communication and the structural integrity of tissues.
Medicine: It is used in the development of therapeutic agents for conditions such as osteoarthritis and inflammatory diseases.
Industry: It is utilized in the production of bioethanol, single-cell proteins, and pharmaceutical therapeutics
Mechanism of Action
N-Acetyl-beta-D-glucosaminylamine exerts its effects through its involvement in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for the formation of glycoproteins and glycolipids, which are crucial for cellular communication and structural integrity .
Comparison with Similar Compounds
- N-Acetylglucosamine
- N-Acetylgalactosamine
- Glucosamine
- Galactosamine
Comparison: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other similar compounds, it is directly involved in the formation of N-linked glycosidic bonds, which are essential for the structural integrity and function of glycoproteins .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.